molecular formula C17H32N2O5 B14491712 N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine CAS No. 65057-75-2

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine

Cat. No.: B14491712
CAS No.: 65057-75-2
M. Wt: 344.4 g/mol
InChI Key: TWWLSXMAVVNELL-AVGNSLFASA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine typically involves the protection of the amino group of L-leucine and L-isoleucine with the tert-butoxycarbonyl group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine exerts its effects involves the protection of the amino group, which prevents it from participating in unwanted reactions. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine is unique due to its specific combination of L-leucine and L-isoleucine, which are both essential amino acids. This combination allows for the synthesis of peptides with specific sequences and properties that are not achievable with other Boc-protected amino acids .

Properties

CAS No.

65057-75-2

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H32N2O5/c1-8-11(4)13(15(21)22)19-14(20)12(9-10(2)3)18-16(23)24-17(5,6)7/h10-13H,8-9H2,1-7H3,(H,18,23)(H,19,20)(H,21,22)/t11-,12-,13-/m0/s1

InChI Key

TWWLSXMAVVNELL-AVGNSLFASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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